Thiourea-13C

Description

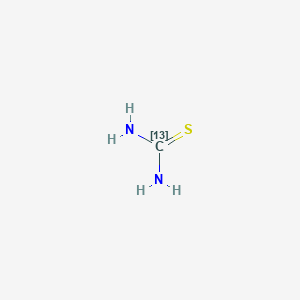

Structure

3D Structure

Properties

IUPAC Name |

diamino(113C)methanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=S)(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480200 |

Source

|

| Record name | Thiourea-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113899-66-4 |

Source

|

| Record name | Thiourea-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiourea-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to Thiourea-¹³C: The Isotopic Advantage

An In-depth Technical Guide to Thiourea-¹³C: Properties, Reactivity, and Applications

This guide provides an in-depth exploration of Thiourea-¹³C, a stable isotope-labeled organosulfur compound pivotal in advanced scientific research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the molecule's core chemical principles, its reactivity, and its application in sophisticated experimental designs. We will delve into the causality behind its utility, grounding theoretical knowledge in practical, field-proven insights.

Thiourea (SC(NH₂)₂) is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] Thiourea-¹³C is an isotopologue of this molecule where the natural abundance carbon-12 atom (¹²C) at the core of the structure is replaced by a heavy carbon-13 isotope (¹³C). This single atomic substitution, while having a minimal impact on the molecule's fundamental chemical reactivity, provides a powerful and unambiguous probe for tracking the molecule's fate in complex chemical and biological systems.

The primary value of Thiourea-¹³C lies in its utility as a tracer. The ¹³C nucleus possesses a nuclear spin (I=½) and is NMR-active, allowing for direct observation via ¹³C NMR spectroscopy.[2] Furthermore, its increased mass (M+1 compared to the unlabeled compound) allows for clear differentiation in mass spectrometry. These properties make it an indispensable tool for elucidating reaction mechanisms, performing metabolic labeling studies, and advancing drug discovery programs.[3][4][5]

Physicochemical Properties

The incorporation of the ¹³C isotope results in a predictable increase in molecular weight. The fundamental physical properties, however, remain largely unchanged from the parent compound.

| Property | Value | Source |

| IUPAC Name | diamino(1¹³C)methanethione | PubChem[6] |

| Molecular Formula | H₂N¹³CSNH₂ | Sigma-Aldrich |

| CAS Number | 113899-66-4 | Sigma-Aldrich |

| Molecular Weight | 77.11 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 170-176 °C (lit.) | Sigma-Aldrich |

| Isotopic Purity | Typically ≥99 atom % ¹³C | Sigma-Aldrich |

| Solubility | Soluble in DMSO | ChemicalBook[7] |

Note: A doubly labeled version, Thiourea-¹³C,¹⁵N₂, is also commercially available (CAS: 285977-83-5) with a molecular weight of 79.10 g/mol , providing an M+3 mass shift for more complex tracing studies.[8]

Spectroscopic Signature

The true utility of Thiourea-¹³C becomes apparent through spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the molecule exhibits a single, strong resonance for the labeled carbon atom. The chemical shift provides information about the electronic environment of the thiocarbonyl group. This direct, quantitative signal is the primary reason for its use in mechanistic and binding studies.

-

Mass Spectrometry (MS): The compound shows a clear M+1 peak relative to its unlabeled counterpart, allowing for easy identification and quantification in complex mixtures, such as cell lysates or reaction aliquots. This is fundamental to its application in metabolic flux analysis.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by N-H and C=S stretching vibrations. While the isotopic substitution has a negligible effect on the N-H bands, a subtle shift in the C=S stretch to a lower wavenumber may be observable due to the increased reduced mass of the bond.

Chemical Reactivity: A Mechanistic Perspective

The reactivity of Thiourea-¹³C is governed by the electronic structure of the thiocarbonyl group and the nucleophilicity of the sulfur atom. It exists in two tautomeric forms: the dominant thione form and the minor thiol (isothiourea) form.[1] The ¹³C label serves as an excellent handle to study this equilibrium and the subsequent reactions of each tautomer.

S-Alkylation: Gateway to Labeled Thiols

The most significant reaction of thiourea is the nucleophilic attack of the sulfur atom on electrophiles, particularly alkyl halides. This S-alkylation reaction proceeds via an SN2 mechanism to form an isothiouronium salt.[1] The use of Thiourea-¹³C provides a ¹³C-labeled intermediate. Subsequent hydrolysis of this salt under basic conditions yields the corresponding thiol, urea, and the alkali metal halide, providing a robust method for synthesizing ¹³C-labeled thiols.

The causality for this reaction pathway is the high nucleophilicity and soft character of the sulfur atom, making it an excellent partner for reaction with soft electrophiles like alkyl halides. The stability of the resulting isothiouronium salt allows for its isolation before the final hydrolysis step.

Reactions with Oxidants

Thiourea-¹³C acts as a reducing agent. It reacts with mild oxidants like iodine to form a dimeric disulfide species. With stronger oxidants such as hydrogen peroxide, it is oxidized to thiourea dioxide.[1] These reactions can be readily followed by ¹³C NMR, observing the disappearance of the Thiourea-¹³C signal and the appearance of a new signal corresponding to the oxidized ¹³C-containing product.

Precursor for Heterocycle Synthesis

The thiourea backbone is a versatile building block for synthesizing various heterocyclic compounds. For instance, condensation with β-dicarbonyl compounds can yield ¹³C-labeled pyrimidine derivatives, which are core structures in many pharmaceuticals and nucleobases.[1]

Applications in Drug Development and Mechanistic Studies

The ability to non-invasively track the ¹³C atom makes Thiourea-¹³C a powerful tool in modern research.

-

Metabolic Labeling: In cellular systems, Thiourea-¹³C can be used to trace the metabolic fate of thiourea-containing drugs or to introduce a ¹³C label into specific metabolic pathways. By analyzing the distribution of the ¹³C label in various metabolites over time using LC-MS or NMR, researchers can map pathway activities and quantify metabolic fluxes.[9][10]

-

Mechanistic Elucidation: The presence of the heavy isotope can slightly alter the vibrational frequency of bonds to the carbon atom, which in turn can affect the rate of reactions that involve the breaking of these bonds. This Kinetic Isotope Effect (KIE) is a sensitive probe for determining reaction mechanisms. A significant KIE upon substitution with ¹³C provides strong evidence that bond cleavage involving the thiocarbonyl carbon occurs in the rate-determining step of the reaction.

-

Drug Discovery and Development: Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in drugs for anticancer, antiviral, and antibacterial applications.[4][5][11] Synthesizing a drug candidate with a ¹³C-labeled thiourea moiety allows for:

-

ADME Studies: Unambiguously tracking the drug and its metabolites in biological fluids and tissues.

-

Target Engagement: Using techniques like NMR to study the binding interaction of the drug with its protein target, as the ¹³C signal will report on the local environment upon binding.

-

Formal Synthesis: As a key building block in the asymmetric synthesis of several drug molecules like Sitagliptin.[3]

-

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and experimental goals.

Protocol 1: Synthesis of a ¹³C-Isothiouronium Salt

This protocol describes a general procedure for the S-alkylation of Thiourea-¹³C.

-

Reagents & Setup:

-

Thiourea-¹³C (1.0 eq)

-

Alkyl halide (e.g., Iodomethane, 1.05 eq)

-

Solvent (e.g., Acetone or Ethanol)

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

Dissolve Thiourea-¹³C in the chosen solvent in the round-bottom flask.

-

Add the alkyl halide to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The resulting crude isothiouronium salt can be purified by recrystallization.

-

-

Validation:

-

Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹³C NMR will show a characteristic peak for the labeled carbon. HRMS will confirm the exact mass corresponding to the ¹³C-labeled product.

-

Protocol 2: ¹³C NMR Sample Preparation and Analysis

This protocol outlines the steps for acquiring a ¹³C NMR spectrum of the labeled compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the Thiourea-¹³C sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. A single, intense peak should be observed for the labeled carbon.

-

-

Data Analysis:

-

Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the signal. The high signal-to-noise ratio, a direct result of the 99% ¹³C enrichment, allows for rapid data acquisition compared to natural abundance samples.

-

Safety, Handling, and Storage

Thiourea is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazards: Harmful if swallowed (H302), suspected of causing cancer (H351), suspected of damaging fertility or the unborn child (H361), and toxic to aquatic life with long-lasting effects (H411).[8][12] May cause an allergic skin reaction.[6]

-

Handling: Use personal protective equipment (gloves, safety glasses, lab coat).[13] Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13][14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from light, moisture, and incompatible materials such as strong oxidizing agents, acids, and bases.[15][16][17]

References

-

Thiourea - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Thiourea-13C. PubChem, National Institutes of Health. [Link]

-

The proposed mechanism for the formation of thiourea. ResearchGate. [Link]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

Thiourea, 1-(4-fluorophenyl)-3-(3-hydroxypropyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Thiourea. SpectraBase. [Link]

-

Safety Data Sheet: Thiourea. Carl ROTH. [Link]

-

Safety Data Sheet Thiourea. Redox. [Link]

-

(

ngcontent-ng-c1311558766="" class="ng-star-inserted">13C,15N_2)Thiourea. PubChem, National Institutes of Health. [Link] -

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

THIOUREA. Eurisotop. [Link]

-

Thiourea. Wikipedia. [Link]

-

Thiourea. PubChem, National Institutes of Health. [Link]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. [Link]

-

Thiourea Based Catalysis. Chemistry LibreTexts. [Link]

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

-

13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. MDPI. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central, National Institutes of Health. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central, National Institutes of Health. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central, National Institutes of Health. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. ResearchGate. [Link]

Sources

- 1. Thiourea - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CH4N2S | CID 12201089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-15N2 99 ATOM % 13C 98+ A& CAS#: 285977-83-5 [m.chemicalbook.com]

- 8. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. carlroth.com [carlroth.com]

- 15. isotope.com [isotope.com]

- 16. redox.com [redox.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Thiourea-13C: Synthesis, Applications, and Analysis

Introduction

In the landscape of modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, Thiourea-13C, the 13C-labeled analogue of thiourea, has emerged as a critical reagent and building block. Its utility stems from the presence of the non-radioactive, heavy isotope of carbon, 13C, which allows for precise tracking and quantification in complex biological and chemical systems without the complications of radiolabeling. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its advanced applications in mechanistic studies, drug metabolism, and as a catalyst in the synthesis of Active Pharmaceutical Ingredients (APIs). The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful molecule in their work.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application. This compound shares most of its properties with its unlabeled counterpart, with the key distinction being its isotopic composition and resultant mass.

| Property | Value | Source(s) |

| Chemical Name | diamino(1-13C)methanethione | [1] |

| CAS Number | 113899-66-4 | [1][2] |

| Molecular Formula | H₂N¹³CSNH₂ | |

| Molecular Weight | 77.11 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 170-176 °C (lit.) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis of this compound

The synthesis of this compound relies on established methods for thiourea production, adapted to incorporate a ¹³C-labeled precursor. The choice of synthetic route is often dictated by the availability and cost of the labeled starting material. One common and effective approach involves the reaction of a ¹³C-labeled cyanamide source with hydrogen sulfide.

A particularly efficient laboratory-scale synthesis involves using a thionating agent, such as Lawesson's reagent, with ¹³C-labeled urea.[4] This method is advantageous due to its relatively mild conditions and high yield.

Experimental Protocol: Synthesis via Thionation of Urea-¹³C

This protocol describes a representative one-step synthesis using Urea-¹³C and Lawesson's reagent. The causality behind this choice is the nucleophilic substitution reaction where the oxygen of the urea carbonyl is replaced by sulfur.[4]

Materials:

-

Urea-¹³C (≥99% ¹³C enrichment)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen (N₂) gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lawesson's reagent (0.5 molar equivalents) and Urea-¹³C (1.0 molar equivalent).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the reactants, creating a transparent solution.

-

Inert Atmosphere: Purge the reaction system with N₂ gas for 10-15 minutes to establish an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.

-

Reaction: Heat the mixture to reflux (approximately 66°C for THF) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5] The ¹³C NMR will show a characteristic peak for the labeled carbon, and mass spectrometry will confirm the M+1 mass shift relative to unlabeled thiourea.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Research and Development

The primary value of this compound lies in its function as a stable isotope tracer. This enables its use in a variety of applications where precise molecular tracking is essential.

Mechanistic and Pharmacokinetic (PK) Studies

In drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. This compound serves as an invaluable internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] By spiking biological samples (plasma, tissue homogenates) with a known concentration of the labeled compound, the concentration of the unlabeled drug can be determined with high accuracy and precision, correcting for variations in sample preparation and instrument response.

The ¹³C label allows the internal standard to be differentiated from the analyte by its mass, while co-eluting chromatographically, which is the gold standard for LC-MS/MS quantification. A recent study highlighted the development of a sensitive nLC-MS/MS method for quantifying thiourea derivatives in rat plasma and tissues, a process fundamentally reliant on such labeled standards for accuracy.[6]

Application Workflow: Quantitative PK Study

Caption: Use of this compound in a quantitative PK study.

Synthesis of Labeled Active Pharmaceutical Ingredients (APIs)

Thiourea and its derivatives are not just analytical tools; they are important structural motifs in numerous APIs and serve as powerful organocatalysts in asymmetric synthesis.[7][8] Chiral bifunctional thiourea catalysts are renowned for their ability to facilitate reactions like the Aza-Michael addition, a key step in the synthesis of the antidiabetic drug Sitagliptin.[7]

By using this compound as a catalyst or a building block, researchers can synthesize ¹³C-labeled APIs. These labeled drugs are crucial for human ADME studies and for determining drug concentration at the site of action, providing definitive data for regulatory submissions. The thiourea scaffold is found in drugs with a wide range of activities, including antibacterial, antiviral, and anticancer properties, making this compound a versatile precursor for labeling diverse therapeutic agents.[9][10]

Analytical Methods for Characterization

The definitive characterization of this compound relies on spectroscopic techniques that can confirm its structure and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the primary method to confirm the position and enrichment of the ¹³C label. A single, strong resonance will be observed for the thiocarbonyl carbon. ¹H NMR is used to confirm the proton environment.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula and the presence of the ¹³C isotope (M+1 peak compared to the unlabeled compound).[6]

Protocol: LC-MS/MS Quantification of a Thiourea-based Drug

This protocol provides a generalized workflow for quantifying a thiourea-derived drug in plasma using this compound as a component of the labeled internal standard.

Objective: To determine the concentration of "Drug X" in rat plasma.

Materials:

-

Rat plasma samples containing "Drug X".

-

Labeled internal standard (IS), "Drug X-¹³C" (synthesized using a Thiourea-¹³C precursor).

-

Acetonitrile (ACN) with 0.1% formic acid.

-

Water with 0.1% formic acid.

-

LC-MS/MS system with a C18 column.

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking blank plasma with known concentrations of "Drug X".

-

Sample Preparation: a. To 50 µL of each plasma sample (standards, QCs, and unknowns), add 10 µL of the IS working solution ("Drug X-¹³C"). b. Add 200 µL of cold ACN to precipitate proteins. c. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a new plate or vial for analysis.

-

LC-MS/MS Analysis: a. Chromatography: Inject the prepared sample onto the C18 column. Elute using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (ACN + 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor a specific precursor-to-product ion transition for "Drug X" and a corresponding mass-shifted transition for the IS ("Drug X-¹³C").

-

Data Analysis: a. Integrate the peak areas for both the analyte ("Drug X") and the IS ("Drug X-¹³C"). b. Calculate the peak area ratio (Analyte Area / IS Area). c. Plot the peak area ratio against the concentration for the calibration standards to generate a standard curve. d. Determine the concentration of "Drug X" in the unknown samples by interpolating their peak area ratios from the standard curve.

This self-validating system, where the stable isotope-labeled internal standard experiences the same analytical variability as the analyte, ensures the highest degree of accuracy and trustworthiness in the results.[6]

Safety, Handling, and Disposal

Thiourea is classified as a hazardous substance. It is suspected of causing cancer (H351) and of damaging the unborn child (H361d).[11][12] Therefore, all handling of this compound must be conducted with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[12]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13][14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14]

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.[11]

Conclusion

This compound is more than just an isotopically labeled chemical; it is a key enabling tool for modern pharmaceutical science. Its application as an internal standard in pharmacokinetic studies provides the benchmark for data accuracy, while its role as a precursor for labeled APIs is vital for clinical drug development. Furthermore, its use in mechanistic studies helps elucidate complex chemical transformations. By understanding its properties, synthesis, and applications, and by adhering to strict safety protocols, researchers can effectively harness the power of this compound to accelerate the discovery and development of new medicines.

References

-

This compound | CH4N2S | CID 12201089. PubChem, National Institutes of Health. [Link][1]

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link][7]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link][9]

-

Synthesis and characterization of thiourea. Biblioteka Nauki. [Link][17]

-

Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link][6]

-

Recent advances in urea- and thiourea-containing compounds. RSC Medicinal Chemistry. [Link][8]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link][5]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry. [Link][18]

-

(PDF) Synthesis and characterization of thiourea. ResearchGate. [Link][4]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link][10]

Sources

- 1. This compound | CH4N2S | CID 12201089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. This compound-15N2 99 ATOM % 13C 98+ A& CAS#: 285977-83-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. carlroth.com [carlroth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. chemos.de [chemos.de]

- 16. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Purification of Thiourea-¹³C

This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and characterization of Thiourea-¹³C. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice. Our focus is on creating a robust, self-validating workflow that ensures the production of high-purity, isotopically labeled thiourea for advanced research applications.

Introduction: The Significance of Thiourea-¹³C

Isotopically labeled compounds are indispensable tools in modern chemical, biological, and medical research. Thiourea-¹³C ((NH₂)₂¹³CS), the stable isotope-labeled analogue of thiourea, serves as a critical tracer and building block in a variety of sophisticated applications. Its primary utility lies in its application for mechanistic studies and as a synthetic intermediate.[1] The incorporation of a ¹³C atom provides a unique spectroscopic handle, enabling researchers to:

-

Elucidate Reaction Mechanisms: Track the metabolic fate of thiourea-containing molecules in biological systems using ¹³C NMR spectroscopy and mass spectrometry.

-

Conduct Quantitative Analysis: Employ mass spectrometry-based methods for precise quantification in metabolic research and pharmacokinetic studies.[1]

-

Synthesize Complex Labeled Molecules: Use Thiourea-¹³C as a precursor for more complex pharmaceuticals or organocatalysts, allowing for detailed structural and kinetic analysis.[2][3]

This guide details a reliable method for the laboratory-scale synthesis of Thiourea-¹³C, beginning with a commercially available labeled precursor, followed by a rigorous purification and characterization protocol.

Synthesis of Thiourea-¹³C from Ammonium Thiocyanate-¹³C

The most direct and efficient pathway for synthesizing Thiourea-¹³C involves the thermal isomerization of Ammonium Thiocyanate-¹³C. This classic rearrangement reaction provides a high-yield route to the desired product.[4][5] While other methods exist, such as reacting amines with ¹³C-labeled carbon disulfide, the thiocyanate route is often preferred for its simplicity and the accessibility of the starting material.[6]

Core Principle: The Equilibrium Rearrangement

The synthesis is predicated on the reversible equilibrium between ammonium thiocyanate and thiourea.[7] Heating ammonium thiocyanate in a controlled environment shifts the equilibrium toward the formation of the more stable thiourea isomer.

(NH₄)⁺(¹³SCN)⁻ ⇌ (NH₂)₂¹³CS

The causality behind this choice of method is its atom economy and straightforward execution. No complex catalysts or reagents are required, minimizing potential sources of contamination. The primary challenge lies in driving the reaction to completion and efficiently separating the product from any unreacted starting material.

Experimental Protocol: Synthesis Workflow

This protocol describes the synthesis starting from commercially available Potassium Thiocyanate-¹³C, which is first converted to Ammonium Thiocyanate-¹³C in situ.

Materials:

-

Potassium Thiocyanate-¹³C (K¹³SCN)

-

Ammonium Chloride (NH₄Cl)

-

Anhydrous Ethanol

-

Deionized Water

Procedure:

-

Salt Metathesis: In a round-bottom flask, dissolve stoichiometric equivalents of Potassium Thiocyanate-¹³C and Ammonium Chloride in a minimal amount of hot anhydrous ethanol. The reaction produces Ammonium Thiocyanate-¹³C and a precipitate of Potassium Chloride (KCl).

-

Isolation of Intermediate: Filter the hot solution to remove the insoluble KCl precipitate. The filtrate now contains Ammonium Thiocyanate-¹³C dissolved in ethanol.

-

Solvent Removal: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield crude solid Ammonium Thiocyanate-¹³C.

-

Thermal Isomerization: Transfer the crude Ammonium Thiocyanate-¹³C to a clean, dry reaction vessel. Heat the solid in an oil bath maintained at 150-160°C.[8] The solid will melt and gradually convert to Thiourea-¹³C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Cooling and Crude Product Isolation: After the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature. The molten product will solidify upon cooling, yielding crude Thiourea-¹³C.

Synthesis Workflow Diagram

Caption: Workflow for Thiourea-¹³C synthesis via thermal isomerization.

Purification: Achieving Analytical Grade Purity

The trustworthiness of any subsequent research hinges on the purity of the labeled compound. The primary impurity in this synthesis is unreacted ammonium thiocyanate. Recrystallization is an exceptionally effective method for purifying thiourea, leveraging its differential solubility in a given solvent at varying temperatures.[3][9]

Core Principle: Recrystallization

The crude Thiourea-¹³C is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the thiourea decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor. Water is an excellent solvent for this purpose, as thiourea is highly soluble in hot water but significantly less so in cold water.[8]

Experimental Protocol: Purification Workflow

Materials:

-

Crude Thiourea-¹³C

-

Deionized Water

-

Activated Charcoal (optional)

Procedure:

-

Dissolution: Place the crude Thiourea-¹³C into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture with gentle stirring until all the solid dissolves completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any other insoluble impurities. This step is crucial and must be performed rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, pure white, needle-like crystals of Thiourea-¹³C will form. To maximize yield, the flask can be subsequently placed in an ice bath for 30 minutes.[10]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a pure white crystalline solid.

Purification Workflow Diagram

Caption: Purification workflow for Thiourea-¹³C via recrystallization.

Characterization and Quality Control

Rigorous analytical characterization is a self-validating step that confirms the identity, isotopic incorporation, and purity of the final product.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method to confirm isotopic labeling.

-

¹³C NMR: A single resonance is expected. The chemical shift for the thiocarbonyl carbon in thiourea is highly characteristic and appears at approximately 182 ppm .[11] The presence of a strong signal at this shift confirms the successful incorporation of the ¹³C label at the desired position.

-

¹H NMR: In a solvent like DMSO-d₆, a broad singlet corresponding to the four equivalent amine protons is expected around 7.2 ppm .[11] The spectrum should be free of signals from organic impurities.

-

-

Mass Spectrometry (MS): MS confirms the molecular weight and, by extension, the isotopic enrichment.

-

The molecular weight of unlabeled thiourea (CH₄N₂S) is 76.12 g/mol .[8]

-

The expected molecular weight for Thiourea-¹³C is 77.11 g/mol .[12] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. The relative intensity of the M+1 peak will be indicative of the isotopic purity.[12]

-

-

Melting Point: Purity is strongly correlated with a sharp melting point.

-

Elemental Analysis: This technique verifies the bulk elemental composition of the compound.

-

The theoretical composition of thiourea is: C: 15.78%, H: 5.30%, N: 36.80%, S: 42.12%. The analysis of the purified product should align closely with these values.

-

Data Summary Table

| Parameter | Expected Value for Thiourea-¹³C | Rationale |

| Appearance | White crystalline solid | Indicator of high purity |

| Molecular Weight | 77.11 g/mol | Confirms ¹³C incorporation[12] |

| Melting Point | 176-182 °C | Sharp range indicates purity[7][8] |

| ¹³C NMR (δ, ppm) | ~182 ppm | Confirms ¹³C at thiocarbonyl position[11] |

| ¹H NMR (δ, ppm) | ~7.2 ppm (in DMSO-d₆) | Confirms proton environment[11] |

| Elemental Analysis | C:15.78%, H:5.30%, N:36.80% | Verifies stoichiometric composition |

Safety, Handling, and Storage

Safety: Thiourea is harmful if swallowed and is suspected of causing cancer.[1] It is imperative to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store Thiourea-¹³C in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[1]

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis, purification, and characterization of high-purity Thiourea-¹³C. By understanding the chemical principles behind each step—from the thermal isomerization of an isotopically labeled precursor to purification by recrystallization—researchers can confidently produce this valuable compound. The rigorous analytical workflow described herein provides a necessary validation system, ensuring the integrity of the material for its intended use in advanced scientific applications.

References

-

GeeksforGeeks. (2023, December 20). Thiourea Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks. [Link]

-

Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. University of Kent. [Link]

-

Stilinović, V., et al. (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Elemental analysis (%) of elements present in the compound. ResearchGate. [Link]

-

YouTube. (2020, March 30). Preparation of tristhioureacopper(I) complex. [Link]

-

ResearchGate. (2014, November 4). How can I purify my bis thiourea compound?. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of pure thiourea in DMSO-d₆. ResearchGate. [Link]

-

The Journal of Organic Chemistry. (2010, March 4). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. [Link]

-

Britannica. (2025, December 19). Thiourea. Britannica. [Link]

-

Organic Syntheses. (n.d.). Guanidoacetic acid. [Link]

-

IARC Publications. (n.d.). THIOUREA 1. Exposure Data. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea | Thiocyanate, Sulfur, Nitrogen | Britannica [britannica.com]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiourea - Wikipedia [en.wikipedia.org]

- 8. Thiourea Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. CN106631948A - Thiourea preparation method - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. 硫脲-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of Thiourea-13C

An In-depth Technical Guide to the Physical and Chemical Properties of Thiourea-¹³C

Introduction

Thiourea-¹³C is a stable isotope-labeled version of thiourea, an organosulfur compound structurally analogous to urea where the oxygen atom is replaced by sulfur. The incorporation of a heavy carbon isotope (¹³C) at the thiocarbonyl position makes this molecule an invaluable tool for researchers, scientists, and drug development professionals. Unlike its radioactive counterpart (¹⁴C), the stable ¹³C isotope offers the advantage of being non-radioactive, thus simplifying handling, storage, and disposal procedures without compromising its utility as a tracer.

This guide provides a comprehensive overview of the core physical and chemical properties of Thiourea-¹³C. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices for its characterization and provides field-proven insights into its application. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound dictate its handling, solubility, and suitability for various experimental setups. Thiourea-¹³C is a white to off-white crystalline solid under standard conditions.[1] Its properties are largely governed by the polar thiocarbonyl and amine functional groups, which allow for hydrogen bonding.

Molecular Structure and Tautomerism

Thiourea-¹³C is a planar molecule that exists in two tautomeric forms: the predominant thione form and the thiol form (isothiourea).[2] The equilibrium in aqueous solutions heavily favors the thione tautomer. This structural feature is critical as the sulfur atom's nucleophilicity is central to many of its synthetic applications.

Caption: Tautomeric equilibrium of Thiourea-¹³C.

Summary of Physical and Chemical Identifiers

The following table summarizes the key quantitative and identifying properties of Thiourea-¹³C. This data is essential for accurate documentation, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | diamino(1-¹³C)methanethione | [3] |

| CAS Number | 113899-66-4 | [4] |

| Molecular Formula | H₂N¹³CSNH₂ | [4] |

| Molecular Weight | 77.11 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 170-176 °C (literature value) | [1][5] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | [4][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| InChIKey | UMGDCJDMYOKAJW-OUBTZVSYSA-N | [3] |

| SMILES | N=S |

Spectroscopic and Analytical Characterization

Verifying the identity, purity, and isotopic enrichment of Thiourea-¹³C is paramount before its use in any application. The following section details the primary analytical techniques and provides validated protocols.

Caption: Standard analytical workflow for Thiourea-¹³C characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹³C NMR is the definitive method for confirming the position of the isotopic label. The thiocarbonyl carbon exists in a unique electronic environment, resulting in a characteristic, downfield chemical shift. While ¹³C is the observed nucleus, proton (¹H) NMR is also useful for confirming the overall structure, showing a broad singlet for the amine protons.

Expected Results: The key feature in the ¹³C NMR spectrum is a single, strong resonance. For unlabeled thiourea in DMSO-d₆, this signal appears at approximately 182 ppm.[7] The ¹³C-labeled compound will show this same signal, but with a vastly enhanced intensity relative to any other carbon signals (like the solvent).

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of Thiourea-¹³C and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to the deuterium lock signal of the solvent.

-

Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, although this will be rapid due to the ¹³C enrichment.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Identify and report the chemical shift of the thiocarbonyl carbon.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, making it the gold standard for confirming both the molecular weight and the isotopic enrichment. The incorporation of a ¹³C atom instead of a ¹²C atom results in a predictable mass shift of +1 Da compared to the unlabeled analogue.

Expected Results: The mass spectrum will show a molecular ion peak corresponding to the mass of Thiourea-¹³C (exact mass: 77.01287 Da).[3] By comparing the intensity of this peak to the M+0 peak (unlabeled thiourea, if any is present), the atom % ¹³C enrichment can be calculated, which should be ≥99%.

Experimental Protocol: Isotopic Enrichment Analysis via LC-MS

-

Sample Preparation: Prepare a dilute solution of Thiourea-¹³C (~10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a TOF or Orbitrap analyzer, coupled with a liquid chromatography system.

-

Method:

-

Inject a small volume (1-5 µL) of the sample.

-

Use a simple isocratic flow of mobile phase (e.g., 50:50 methanol:water) to deliver the sample to the mass spectrometer. A column may not be necessary if analyzing a pure standard.

-

Acquire data in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI).

-

-

Analysis: Extract the ion chromatograms for the m/z values corresponding to unlabeled thiourea ([M+H]⁺ ≈ 77.02) and Thiourea-¹³C ([M+H]⁺ ≈ 78.02). Integrate the peak areas to determine the relative abundance and calculate the isotopic enrichment.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms involved. Replacing ¹²C with ¹³C in the C=S bond increases the reduced mass of this oscillator, leading to a predictable decrease in its stretching frequency.

Expected Results: The IR spectrum will display characteristic bands for N-H stretching (~3400-3100 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-N stretching (~1400-1500 cm⁻¹). The critical C=S stretching band will be shifted to a lower wavenumber compared to its position in unlabeled thiourea due to the heavier ¹³C isotope.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of Thiourea-¹³C (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Background Scan: Perform a background scan with an empty sample compartment (or just the KBr pellet/clean ATR crystal).

-

Sample Scan: Place the sample in the instrument and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and confirm they are consistent with the thiourea structure.

Chromatographic Purity (HPLC)

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the chemical purity of Thiourea-¹³C, separating it from any starting materials, by-products, or degradation products. A reversed-phase C18 column is often effective, using a polar mobile phase to elute the highly polar thiourea molecule. UV detection is suitable due to the presence of the thiocarbonyl chromophore.

Experimental Protocol: HPLC-UV Purity Assay This protocol is based on established methods for thiourea analysis.[8][9]

-

Standard and Sample Preparation:

-

Prepare a stock solution of Thiourea-¹³C in methanol at a concentration of ~1 mg/mL.

-

Create a working standard by diluting the stock solution to ~10 µg/mL with the mobile phase.

-

-

HPLC System and Conditions:

-

Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with HPLC-grade water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to 236 nm.[9]

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject the sample solution.

-

Run the analysis for a sufficient time to allow any potential impurities to elute (e.g., 10 minutes).

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main Thiourea-¹³C peak by the total area of all peaks and multiplying by 100.

-

Chemical Properties and Safe Handling

Stability and Storage

Thiourea-¹³C is stable under recommended storage conditions.[10] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[4][6][10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and peroxides, which can lead to decomposition.[10]

Reactivity

The chemistry of Thiourea-¹³C is identical to its unlabeled counterpart. The sulfur atom is nucleophilic, allowing it to react with electrophiles like alkyl halides to form isothiouronium salts, which are valuable intermediates for the synthesis of thiols.[2] As a building block, it is used in condensation reactions to form various heterocyclic compounds, including pyrimidines and thiazoles.[2]

Safety and Handling

Trustworthiness: A thorough understanding of a compound's hazards is critical for safe laboratory practice. Thiourea is classified as a hazardous substance.

-

Health Hazards: It may cause an allergic skin reaction and is suspected of being a human carcinogen.[3][6][8] It may also damage fertility or the unborn child.[6]

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.[10]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[11]

Applications in Research and Drug Development

The primary value of Thiourea-¹³C lies in its function as a tracer. The ¹³C label allows its molecular fate to be tracked through complex biological or chemical systems using mass spectrometry or NMR.

Caption: Conceptual use of Thiourea-¹³C in metabolic flux analysis.

-

Metabolic Studies: In drug development, if a candidate molecule contains a thiourea moiety, Thiourea-¹³C can be used in its synthesis. The resulting ¹³C-labeled drug can be administered to in vitro or in vivo systems to trace its metabolic pathways. Metabolites incorporating the ¹³C label can be identified and quantified by mass spectrometry, providing critical information on the drug's biotransformation.

-

Internal Standards: Because its chemical behavior is identical to the unlabeled form, Thiourea-¹³C is an ideal internal standard for quantitative analysis using mass spectrometry (isotope dilution mass spectrometry). By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be determined with very high accuracy and precision, correcting for variations in sample preparation and instrument response.

-

Synthetic Chemistry: It serves as a labeled building block, allowing for the introduction of a ¹³C atom at a specific position in a target molecule for mechanistic studies or for use in NMR experiments.

Conclusion

Thiourea-¹³C is a versatile and powerful research tool whose value is defined by the stable isotopic label at its core. A thorough understanding of its physical properties, coupled with robust analytical characterization, is the foundation for its effective application. From confirming molecular structure via NMR to quantifying chemical purity by HPLC and tracing metabolic pathways, the methodologies outlined in this guide provide the necessary framework for researchers to utilize Thiourea-¹³C with confidence and scientific rigor. Adherence to proper safety and handling protocols is essential to ensure its benefits can be realized responsibly.

References

-

Thiourea-13C | CH4N2S | CID 12201089 . PubChem, National Institutes of Health. [Link]

-

Thiourea - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Thiourea . Wikipedia. [Link]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity . Kent Academic Repository. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives . MDPI. [Link]

-

¹H NMR spectrum of pure thiourea in DMSO-d 6 . ResearchGate. [Link]

-

Thiourea Method number: PV2059 . OSHA. [Link]

-

Thiourea, 1-(4-fluorophenyl)-3-(3-hydroxypropyl)- - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Thiourea | H2NCSNH2 | CID 2723790 . PubChem, National Institutes of Health. [Link]

-

HPLC Method for Separation of Urea and Thiourea on Primesep S Column . SIELC Technologies. [Link]

-

THIOUREA (¹³C, 99%) . Eurisotop. [Link]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium . ACS Publications. [Link]

-

Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography . PubMed. [Link]

-

Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co . ResearchGate. [Link]

-

Matrix and ab initio infrared spectra of thiourea and thiourea-d4 . ResearchGate. [Link]

-

Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes . Growing Science. [Link]

-

Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques . CORE. [Link]

-

Synthesis and characterization of thiourea . ResearchGate. [Link]

-

¹³C NMR Chemical Shifts . Organic Chemistry Data. [Link]

Sources

- 1. This compound-15N2 99 ATOM % 13C 98+ A& CAS#: 285977-83-5 [m.chemicalbook.com]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. This compound | CH4N2S | CID 12201089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. researchgate.net [researchgate.net]

- 8. osha.gov [osha.gov]

- 9. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Role and Risks of Thiourea-¹³C in Scientific Research

An In-depth Technical Guide to the Safe Handling of Thiourea-¹³C for Researchers

Thiourea-¹³C is a stable, isotopically labeled form of thiourea, a versatile organosulfur compound. In research and drug development, it serves as a valuable tracer in metabolic studies, protein structure analysis, and mechanistic investigations of chemical reactions. The incorporation of the heavy carbon isotope (¹³C) allows for non-radioactive tracking of the molecule and its metabolites via mass spectrometry and NMR spectroscopy.

However, the chemical properties that make thiourea a useful reagent also confer significant biological hazards. Its safety profile is identical to that of its unlabeled analogue. Thiourea is known to interfere with thyroid function, is suspected of causing cancer, and may damage fertility or the unborn child[1][2][3]. Therefore, a comprehensive understanding of its hazards and strict adherence to rigorous safety protocols are not merely procedural formalities but critical responsibilities for any scientist handling this compound.

This guide provides an in-depth analysis of the safety data for Thiourea-¹³C, offering field-proven handling protocols and emergency procedures. It is designed to empower researchers to work confidently and safely, ensuring both personal protection and the integrity of their experimental work.

Hazard Identification and GHS Classification

Thiourea is classified as a hazardous substance under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is the first step in appreciating the potential risks and implementing appropriate controls.

The primary hazards are associated with its toxicity upon ingestion, its potential as a long-term health hazard (carcinogenicity and reproductive toxicity), and its danger to the aquatic environment[1][3].

Table 1: GHS Classification for Thiourea

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[1][3] | |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[1][3] | |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child[1][3] | |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | (None) | H411: Toxic to aquatic life with long lasting effects[1][3] |

Causality of Hazards:

-

Thyroid Disruption: The primary mechanism of thiourea's toxicity is its ability to inhibit thyroid peroxidase, an enzyme essential for the production of thyroid hormones (T3 and T4)[1]. Chronic exposure leads to decreased hormone levels, which can cause goiter (enlargement of the thyroid gland) and has been linked to the development of thyroid tumors in animal studies[1][4]. This anti-thyroid activity is also the basis for its suspected effects on fetal development, as thyroid hormones are critical for normal neurological growth in utero[1].

-

Carcinogenicity: Thiourea is classified as an IARC Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate human data. However, there is sufficient evidence of carcinogenicity in animal studies, leading to its GHS classification as a suspected human carcinogen[1]. Researchers must therefore operate under the precautionary principle, treating it as a potential human carcinogen.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This is known as the "Hierarchy of Controls."

Caption: Hierarchy of Controls for Safe Handling.

-

Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All handling of solid Thiourea-¹³C and preparation of its solutions must be conducted inside a certified chemical fume hood. This is non-negotiable. The primary risk from the solid is the inhalation of fine dust particles[5][6]. A fume hood ensures that any generated dust or vapors are contained and exhausted away from the user.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions[6].

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP for working with Thiourea-¹³C must be written and approved. This SOP should be read and understood by all personnel before they begin work.

-

Designated Area: Clearly mark and designate an area within the lab for thiourea work to prevent cross-contamination.

-

Training: All users must receive documented training on the specific hazards of thiourea and the emergency procedures.

-

-

Personal Protective Equipment (PPE) (Final Barrier):

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use[7]. Given the risk of skin sensitization, double-gloving is recommended when handling the pure solid or concentrated solutions. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly[7].

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory[5][7]. A face shield should be used in addition to goggles if there is a significant splash risk.

-

Body Protection: A buttoned lab coat must be worn at all times. Ensure it is clean and fits properly. Do not wear lab coats outside of the laboratory area[5].

-

Respiratory Protection: A respirator is generally not required if all work is performed within a certified fume hood. However, if a situation arises where dust cannot be controlled (e.g., a large spill outside of a hood), a NIOSH-approved respirator with particulate filters would be necessary[5].

-

Step-by-Step Safe Handling Protocol

This protocol provides a self-validating workflow. Following these steps in sequence ensures that risks are systematically controlled at each stage of the experiment.

Caption: Experimental Workflow for Thiourea-¹³C.

1. Preparation & Pre-Experiment Checklist:

- Verify the chemical fume hood has a current certification sticker and is functioning correctly.

- Don all required PPE: lab coat, safety goggles, and nitrile gloves.

- Prepare the work surface within the hood by covering it with absorbent, plastic-backed paper.

- Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the hood to minimize movement in and out of the containment area.

- Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

2. Weighing and Solution Preparation (Inside Fume Hood):

- Weigh the solid Thiourea-¹³C directly into a tared container within the fume hood. Use a draft shield if necessary to get an accurate reading.

- Causality: This is the step with the highest risk of generating airborne dust. Performing it in the hood is critical to prevent inhalation[5][6].

- To solubilize, add the pre-weighed solid to the solvent in your reaction vessel. Never add solvent to the dry solid in a way that could cause it to puff into the air.

- Close the primary container of Thiourea-¹³C immediately after use.

3. During the Experiment:

- Keep all vessels containing thiourea solutions covered or sealed when not in active use.

- If transferring solutions, do so carefully to avoid splashes or drips.

4. Post-Experiment Decontamination and Waste Disposal:

- All disposable items that came into contact with Thiourea-¹³C (e.g., weigh boats, pipette tips, gloves) must be placed in a clearly labeled hazardous waste bag or container[7].

- Decontaminate non-disposable equipment (glassware, spatulas) by rinsing with an appropriate solvent. Collect this rinse as hazardous waste.

- Wipe down the work surface in the fume hood with a suitable cleaning agent. Dispose of the absorbent paper and wipes as hazardous waste.

- Waste Disposal: Thiourea-¹³C and its contaminated materials must be disposed of as hazardous chemical waste according to your institution's specific guidelines. Do not pour it down the drain, as it is toxic to aquatic life[1][8].

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Table 2: First-Aid and Emergency Response

| Exposure Type | Action |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1][5][6]. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][6]. |

| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[1][3][6]. |

| Accidental Spill | Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully sweep or scoop up the material into a designated hazardous waste container. Avoid generating dust[2][5]. Ventilate the area and decontaminate the spill site. |

Physical, Chemical, and Toxicological Data

Table 3: Key Properties and Toxicological Data for Thiourea

| Property | Value | Source |

| Chemical Formula | CH₄N₂S | [1] |

| Molar Mass | 76.12 g/mol (for unlabeled) | [1] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | [8] |

| LD₅₀ (Oral, Rat) | >2,000 - 2,500 mg/kg | [1][3] |

| LD₅₀ (Dermal, Rabbit) | >2,800 mg/kg | [3] |

| LC₅₀ (Inhalation, Rat) | >195 mg/m³ (4 h) | [1] |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases[1][5]. | |

| Hazardous Decomposition | Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides[1][2]. |

References

-

Safety Data Sheet Thiourea. Redox. [Link]

-

Thiourea: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Material Name: Thiourea (Thiocarbamide). Hill Brothers Chemical Company. [Link]

-

Thiourea, Reagent ACS, 99+% (Titr.) MSDS. Cole-Parmer. [Link]

-

Safety Data Sheet: thiourea. Chemos GmbH&Co.KG. [Link]

-

Chemwatch GHS SDS 22533. SD Fine-Chem. [Link]

-

Safety Data Sheet: Thiourea. Carl ROTH. [Link]

Sources

- 1. redox.com [redox.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. hillbrothers.com [hillbrothers.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemos.de [chemos.de]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. fishersci.com [fishersci.com]

The Strategic Application of Thiourea-¹³C in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern mechanistic organic chemistry and drug development, providing unparalleled insights into reaction pathways, metabolic fates, and target engagement. Among the arsenal of isotopically labeled reagents, Thiourea-¹³C has emerged as a versatile and powerful building block. Its strategic incorporation into molecules allows for the precise tracking of carbon atoms through complex transformations and biological systems. This technical guide provides an in-depth exploration of the applications of Thiourea-¹³C, moving beyond a simple catalog of reactions to elucidate the causal-driven choices that underscore its use in sophisticated research environments. We will delve into its critical role in mechanistic elucidation through kinetic isotope effect studies, its utility as a precursor for ¹³C-labeled heterocycles vital to the pharmaceutical and agrochemical industries, and its application in absorption, distribution, metabolism, and excretion (ADME) studies. This guide is designed for the practicing researcher, offering not only theoretical grounding but also actionable experimental protocols and data interpretation frameworks.

Introduction: The Significance of the ¹³C-Labeled Thiocarbonyl Group

Thiourea, with its rich reaction chemistry, serves as a fundamental synthon in organic synthesis. The introduction of a carbon-13 isotope at the thiocarbonyl position transforms this humble reagent into a powerful analytical probe. The primary utility of Thiourea-¹³C stems from two key properties:

-

The ¹³C Nucleus as an NMR Probe: The ¹³C isotope possesses a nuclear spin (I = 1/2) that makes it readily detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the ¹³C-labeled thiocarbonyl carbon is highly sensitive to its electronic environment, providing a direct window into bond formation, cleavage, and changes in hybridization during a reaction. The typical ¹³C NMR chemical shift for the thiocarbonyl carbon in thioureas ranges from 165 to 185 ppm.

-

Mass Shift for Mass Spectrometry: The +1 mass unit difference between ¹³C and the naturally abundant ¹²C allows for the unambiguous tracking of the labeled carbon atom and its daughter fragments using mass spectrometry. This is particularly crucial in metabolic studies where the fate of a drug candidate is monitored in complex biological matrices.

The decision to employ Thiourea-¹³C is therefore a strategic one, aimed at gaining a deeper understanding of reaction mechanisms or the biological lifecycle of a molecule that would be difficult or impossible to achieve with its unlabeled counterpart.

Mechanistic Elucidation via ¹³C Kinetic Isotope Effects (KIE)

One of the most powerful applications of Thiourea-¹³C is in the determination of kinetic isotope effects (KIEs). The ¹³C-KIE, the ratio of the reaction rate of the ¹²C-containing reactant to the ¹³C-containing reactant (k₁₂/k₁₃), provides profound insight into the transition state of the rate-determining step of a reaction. A ¹³C-KIE value greater than 1.0 (a "normal" KIE) indicates that the bonding to the labeled carbon has been weakened in the transition state, while a value less than 1.0 (an "inverse" KIE) suggests a strengthening of bonding.

Causality in Experimental Design: Why Use ¹³C-KIE?

In the context of reactions involving thiourea, such as its widespread use in organocatalysis, the ¹³C-KIE can help distinguish between different proposed mechanisms. For instance, in a thiourea-catalyzed reaction, does the thiourea act as a simple hydrogen bond donor, or is there a covalent interaction involving the thiocarbonyl carbon? The magnitude of the KIE at the thiocarbonyl carbon can provide a definitive answer.

Case Study: Thiourea-Catalyzed Glycosylation

A compelling example is the study of thiourea-catalyzed glycosylation reactions, which are critical for the synthesis of complex carbohydrates and glycoconjugates. These reactions can proceed through a spectrum of mechanisms, from a fully dissociative Sₙ1-like pathway with an oxocarbenium ion intermediate to a concerted Sₙ2-like pathway.

In a study of a macrocyclic bis-thiourea catalyzed glycosylation, ¹³C KIEs were measured to probe the nature of the transition state.[1][2] The observation of small, normal KIEs at the anomeric carbon (C1) and other ring carbons is indicative of significant oxocarbenium ion character in the transition state.[1] This suggests a more Sₙ1-like, asynchronous mechanism where leaving group departure is well advanced before the nucleophile attacks.

| Position | Experimental ¹³C KIE | Interpretation |

| C1 | 1.00 - 1.02 | Significant oxocarbenium character in the transition state. |

| C2 | ~1.01 | Participation of the C2 substituent in stabilizing the transition state. |

| C5 | ~1.01 | Changes in ring conformation during the reaction. |

| Table 1: Representative ¹³C Kinetic Isotope Effect Values in a Thiourea-Catalyzed Glycosylation Reaction.[1] |

Experimental Protocol: Determination of ¹³C KIE at Natural Abundance

The measurement of ¹³C KIEs does not necessarily require the synthesis of highly enriched Thiourea-¹³C. Advanced NMR techniques allow for the determination of KIEs at natural abundance (~1.1% ¹³C).

-

Reaction Setup: Two parallel reactions are set up. One is allowed to proceed to a low conversion (e.g., ~10-15%), and the other to 100% completion (or as high as practicably possible).

-

Sample Preparation: The product from both the low conversion and full conversion reactions is carefully isolated and purified.

-

NMR Acquisition: Quantitative ¹³C NMR spectra are acquired for both samples. To enhance sensitivity, especially for precious materials, polarization transfer techniques like DEPT-55 can be employed.[1]

-

Data Analysis: The ratio of the integrals of the ¹³C signals of interest to a reference signal (from an internal standard or a carbon within the molecule not expected to exhibit a KIE) is determined for both the low conversion and full conversion samples.

-

KIE Calculation: The KIE is calculated using the following equation: KIE = ln(1-f) / ln(1 - f * (R_p / R_s)) Where:

-

f is the fractional conversion of the reaction.

-

R_p is the isotope ratio in the product at low conversion.

-

R_s is the isotope ratio in the starting material (equivalent to the product at full conversion).

-

Caption: Synthesis of ¹³C-Thiouracil derivatives from Thiourea-¹³C.

Experimental Protocol: Synthesis of 6-methyl-2-[¹³C]-thiouracil

This protocol is adapted from established procedures for thiouracil synthesis. [3][4]

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, combine Thiourea-¹³C (1 equivalent), ethyl acetoacetate (1 equivalent), and potassium carbonate (1 equivalent).

-

Solvent Addition: Add absolute ethanol as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 6-methyl-2-[¹³C]-thiouracil.

-